molecular formula C15H17Cl2NO B1424552 4-Chloro-1-naphthyl 3-pyrrolidinylmethyl ether hydrochloride CAS No. 1220037-78-4

4-Chloro-1-naphthyl 3-pyrrolidinylmethyl ether hydrochloride

Cat. No.: B1424552
CAS No.: 1220037-78-4
M. Wt: 298.2 g/mol
InChI Key: GYVQPZQTUJZWNT-UHFFFAOYSA-N
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Description

4-Chloro-1-naphthyl 3-pyrrolidinylmethyl ether hydrochloride is a chemical compound with the molecular formula C₁₄H₁₄ClN It is a derivative of naphthalene and contains a pyrrolidine ring, which is a five-membered nitrogen-containing heterocycle

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-1-naphthyl 3-pyrrolidinylmethyl ether hydrochloride typically involves the reaction of 4-chloro-1-naphthol with 3-pyrrolidinylmethyl chloride under suitable reaction conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, and a suitable solvent, such as dichloromethane. The reaction mixture is then subjected to purification techniques, such as recrystallization, to obtain the desired compound.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using reactors designed to handle high volumes of reactants. The process may also include additional steps to ensure the purity and quality of the final product, such as distillation, filtration, and chromatography.

Chemical Reactions Analysis

Types of Reactions: 4-Chloro-1-naphthyl 3-pyrrolidinylmethyl ether hydrochloride can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as potassium permanganate or chromyl chloride can be used to oxidize the compound.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be employed for reduction reactions.

  • Substitution: Nucleophilic substitution reactions can be carried out using nucleophiles such as ammonia or amines.

Major Products Formed:

  • Oxidation: The oxidation of the compound can lead to the formation of naphthoquinones or other oxidized derivatives.

  • Reduction: Reduction reactions can produce reduced naphthalene derivatives.

  • Substitution: Substitution reactions can result in the formation of various substituted naphthalene derivatives.

Scientific Research Applications

4-Chloro-1-naphthyl 3-pyrrolidinylmethyl ether hydrochloride has several scientific research applications across different fields:

  • Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

  • Biology: The compound can be used in biological studies to investigate its interactions with biological molecules and its potential effects on biological systems.

  • Industry: The compound can be used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

4-Chloro-1-naphthyl 3-pyrrolidinylmethyl ether hydrochloride can be compared with other similar compounds, such as 4-chloro-1-naphthol and 3-pyrrolidinylmethyl chloride. These compounds share structural similarities but differ in their functional groups and properties. The uniqueness of this compound lies in its combination of the naphthalene and pyrrolidine rings, which gives it distinct chemical and biological properties.

Comparison with Similar Compounds

  • 4-Chloro-1-naphthol

  • 3-Pyrrolidinylmethyl chloride

  • Other naphthalene derivatives

Properties

IUPAC Name

3-[(4-chloronaphthalen-1-yl)oxymethyl]pyrrolidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16ClNO.ClH/c16-14-5-6-15(13-4-2-1-3-12(13)14)18-10-11-7-8-17-9-11;/h1-6,11,17H,7-10H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYVQPZQTUJZWNT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC1COC2=CC=C(C3=CC=CC=C32)Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17Cl2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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